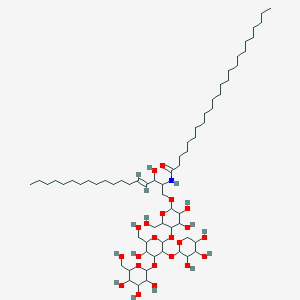
Mxmgcer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mxmgcer is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Applications De Recherche Scientifique
Mxmgcer has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of Mxmgcer as a tool for studying the function of ion channels in cells. Ion channels are proteins that are responsible for the movement of ions across cell membranes, and they play a critical role in a wide range of biological processes. By modulating the activity of ion channels using Mxmgcer, researchers can gain a better understanding of how these proteins function in cells.
Mécanisme D'action
The mechanism of action of Mxmgcer is not fully understood, but it is believed to act as an allosteric modulator of ion channels. Allosteric modulators bind to specific sites on proteins and alter their activity, often by changing their shape. By binding to ion channels, Mxmgcer can alter their activity and affect the movement of ions across cell membranes.
Biochemical and Physiological Effects
Mxmgcer has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of ion channels, which can affect a wide range of cellular processes. Additionally, Mxmgcer has been shown to have antioxidant properties, which may have implications for the treatment of diseases related to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Mxmgcer in lab experiments is its ability to selectively modulate the activity of ion channels. This can be a valuable tool for studying the function of these proteins in cells. Additionally, Mxmgcer is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using Mxmgcer in lab experiments. One of the main limitations is that its effects on ion channels can be complex and difficult to interpret. Additionally, Mxmgcer may have off-target effects on other proteins in cells, which can complicate its use as a research tool.
Orientations Futures
There are many potential future directions for research on Mxmgcer. One area of interest is the development of more selective modulators of ion channels, which could help to overcome some of the limitations of Mxmgcer. Additionally, researchers are interested in exploring the potential therapeutic applications of Mxmgcer, particularly in the treatment of diseases related to ion channel dysfunction or oxidative stress. Finally, there is a need for further research into the mechanism of action of Mxmgcer, which could help to shed light on its effects on ion channels and other proteins in cells.
Conclusion
Mxmgcer is a valuable tool for scientific research, with potential applications in the study of ion channels and the treatment of diseases related to oxidative stress. While there are limitations to its use as a research tool, the development of more selective modulators and further research into its mechanism of action could help to overcome these challenges. Overall, Mxmgcer represents an exciting area of research with many potential future directions.
Méthodes De Synthèse
Mxmgcer is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of an aldehyde with an amine to form an imine. This imine is then reduced using a reducing agent, such as sodium borohydride, to form the corresponding amine. The amine is then reacted with a carboxylic acid to form the final product, Mxmgcer.
Propriétés
IUPAC Name |
N-[(E)-1-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H121NO22/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-50(72)66-44(45(70)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-81-62-58(80)55(77)59(49(41-69)85-62)86-65-61(88-63-56(78)51(73)46(71)43-82-63)60(53(75)48(40-68)84-65)87-64-57(79)54(76)52(74)47(39-67)83-64/h35,37,44-49,51-65,67-71,73-80H,3-34,36,38-43H2,1-2H3,(H,66,72)/b37-35+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZRGWUGSQHEW-MHAUTQJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H121NO22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1268.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mxmgcer | |
CAS RN |
128376-90-9 |
Source


|
| Record name | O-Mannopyranosyl-(1-3)-O-xylopyranosyl-(1-2)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128376909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

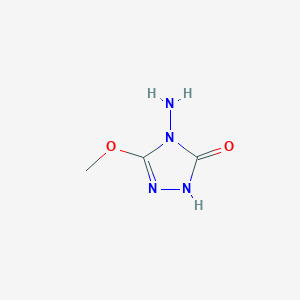
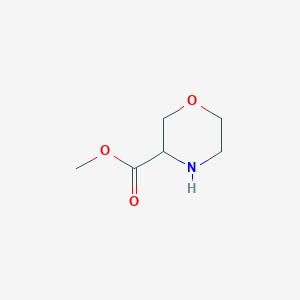







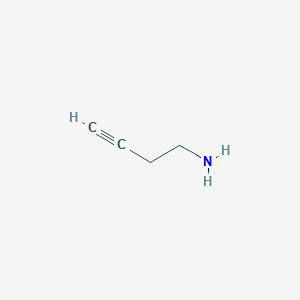
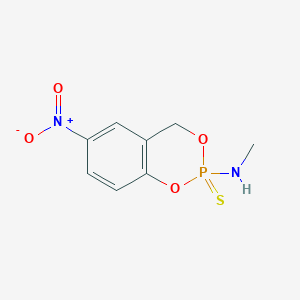


![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)